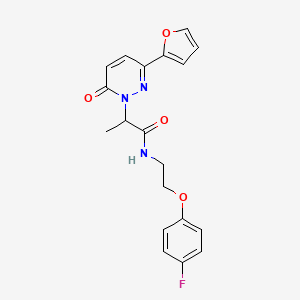
N-(2-(4-fluorophenoxy)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-fluorophenoxy)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C19H18FN3O4 and its molecular weight is 371.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A 4-fluorophenoxy group
- An ethyl linker
- A furan ring
- A pyridazinone moiety
This unique arrangement contributes to its biological activity and interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound shows significant antimicrobial properties against various pathogens. The presence of the furan and pyridazine rings may enhance its interaction with microbial enzymes, leading to inhibition of growth.
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, this compound has been evaluated for its potential in treating neurodegenerative diseases such as Parkinson's disease. Studies indicate it may modulate pathways involved in oxidative stress and inflammation.
The mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to pathogen survival or cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to influence signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Neuroprotection | Reduction in oxidative stress |
Table 2: IC50 Values Against Various Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF7 (breast cancer) | 10 | |
| SH-SY5Y (neuroblastoma) | 20 |
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Antimicrobial Activity : In a study evaluating various derivatives, this compound demonstrated a significant reduction in bacterial load in vitro against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
- Cancer Treatment Exploration : A recent investigation into its cytotoxic effects revealed that the compound significantly inhibited tumor growth in xenograft models, supporting further development as an anticancer therapeutic.
- Neuroprotective Research : In models of neurodegeneration, the compound exhibited protective effects on neuronal cells exposed to toxic agents, indicating its promise for treating conditions like Alzheimer's or Parkinson's disease.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-13(19(25)21-10-12-26-15-6-4-14(20)5-7-15)23-18(24)9-8-16(22-23)17-3-2-11-27-17/h2-9,11,13H,10,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIXCEDTAXQGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=C(C=C1)F)N2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














